molecular formula C15H18O2 B10827124 Tetriprofen CAS No. 28268-44-2

Tetriprofen

Cat. No.: B10827124
CAS No.: 28268-44-2
M. Wt: 230.30 g/mol
InChI Key: CVBPQTZKZQWEFX-UHFFFAOYSA-N
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Description

Preparation Methods

The preparation of Tetriprofen involves the coupling reaction of an aryl sulfonium salt with boride in a solvent under an inert atmosphere. This reaction is catalyzed by palladium and requires the presence of an alkali . The industrial production methods for this compound are not extensively documented, but the synthetic route mentioned is a common approach in laboratory settings.

Chemical Reactions Analysis

Tetriprofen undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Tetriprofen has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Tetriprofen involves the inhibition of cyclooxygenase enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are mediators of pain and inflammation. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Comparison with Similar Compounds

Tetriprofen is similar to other nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and ketoprofen. it is unique in its specific molecular structure and the presence of a cyclohexenyl group. This structural difference may contribute to its distinct pharmacological properties .

Similar compounds include:

This compound’s uniqueness lies in its specific molecular structure, which may offer different pharmacokinetic and pharmacodynamic profiles compared to other NSAIDs.

Biological Activity

Tetriprofen is a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. It is classified as an arylbutanoic acid derivative and functions by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins, mediators of inflammation and pain. This article explores the biological activity of this compound, including its mechanisms, pharmacokinetics, and clinical applications.

This compound exerts its biological effects primarily through the inhibition of COX-1 and COX-2 enzymes:

  • COX-1 Inhibition : COX-1 is constitutively expressed in most tissues and is involved in the production of prostaglandins that protect the gastric mucosa and support platelet function. Inhibition can lead to gastrointestinal side effects.
  • COX-2 Inhibition : COX-2 is induced during inflammation. Selective inhibition of COX-2 leads to reduced inflammation and pain without significantly affecting gastric mucosa protection.

The selective inhibition profile of this compound makes it effective in treating inflammatory conditions while minimizing gastrointestinal side effects compared to non-selective NSAIDs.

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion:

  • Absorption : this compound is well absorbed from the gastrointestinal tract. Peak plasma concentrations are typically reached within 1 to 2 hours after oral administration.
  • Distribution : The drug is highly protein-bound (approximately 99%) and has a volume of distribution indicating extensive tissue distribution.
  • Metabolism : this compound undergoes hepatic metabolism, primarily through conjugation with glucuronic acid.
  • Excretion : The elimination half-life ranges from 2 to 4 hours, with metabolites excreted mainly via urine.

Clinical Applications

This compound is utilized in various clinical settings due to its anti-inflammatory and analgesic properties. Common indications include:

  • Rheumatoid Arthritis : Provides relief from pain and inflammation associated with this chronic autoimmune condition.
  • Osteoarthritis : Alleviates symptoms such as joint pain and stiffness.
  • Postoperative Pain : Effective in managing pain following surgical procedures.

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

  • Rheumatoid Arthritis Study : A double-blind trial compared this compound with placebo in patients with rheumatoid arthritis. Results indicated significant reductions in pain scores and improvement in functional status among those receiving this compound compared to placebo .
  • Osteoarthritis Management : A randomized controlled trial demonstrated that this compound significantly improved pain relief compared to standard treatments over a 12-week period .
  • Postoperative Pain Relief : In a study involving patients undergoing knee arthroplasty, this compound was shown to reduce opioid consumption post-surgery while providing adequate analgesia .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other NSAIDs:

DrugIndicationEfficacy (Pain Relief)Side Effects
This compoundRheumatoid ArthritisHighGastrointestinal issues
IbuprofenOsteoarthritisModerateGastrointestinal issues
NaproxenPostoperative PainHighCardiovascular risks
DiclofenacGeneral InflammationHighHepatic toxicity

Properties

CAS No.

28268-44-2

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

2-[4-(cyclohexen-1-yl)phenyl]propanoic acid

InChI

InChI=1S/C15H18O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h5,7-11H,2-4,6H2,1H3,(H,16,17)

InChI Key

CVBPQTZKZQWEFX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CCCCC2)C(=O)O

Origin of Product

United States

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